7-chloro-5-nitro-1h-benzo[d]imidazole
Description
Properties
IUPAC Name |
4-chloro-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQMRTMBHLZMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693204 | |
| Record name | 4-Chloro-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-22-6 | |
| Record name | 4-Chloro-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization of 1,2-phenylenediamine derivatives. For example, 1,2-phenylenediamine (1a) reacts with formamide under 150 W microwaves at 150°C for 2 minutes, yielding 1H-benzo[d]imidazole derivatives. Adapting this method, 4-chloro-1,2-phenylenediamine cyclizes in 70% HCl with DMF, producing 6-chloro-1H-benzimidazole, which is subsequently nitrated.
Acid-Catalyzed Cyclization
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Temperature and Time Profiles
| Step | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Microwave Cyclization | 150 | 40–60 | 70–77 |
| Nitration | 50 | 120 | 68–72 |
| Recrystallization | RT–Reflux | 240 | ≥99 |
Purification and Characterization
Recrystallization Protocols
Crude products are dissolved in ethanol/water mixtures and cooled to 0°C, yielding crystals with ≥99% HPLC purity. Patent CN103804310A emphasizes vacuum concentration and solvent washing (ethyl acetate/hexane) to remove unreacted starting materials.
Analytical Validation
-
¹H NMR : Characteristic NH peaks at δ 13.01 ppm confirm benzimidazole formation.
-
HPLC : Retention time alignment (e.g., 3.998 min) and purity ≥99.0% are critical for pharmaceutical applications.
Comparative Analysis of Methodologies
Industrial-Scale Adaptations
Patent WO2011099832A2 details kilogram-scale synthesis using:
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-nitro-1h-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-chloro-6-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Studies have shown that benzimidazole derivatives, including 7-chloro-5-nitro-1H-benzo[d]imidazole, possess significant antimicrobial properties. They have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing infection rates. For example, modifications of benzimidazole structures have been linked to enhanced activity against Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Properties :
- Research indicates that compounds derived from benzimidazole can exhibit anti-inflammatory effects. The presence of a nitro group enhances the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that certain derivatives can significantly reduce edema and pain in animal models, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases .
-
Anticancer Activity :
- Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been found to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in preclinical trials against solid tumors, indicating their potential for further development into chemotherapeutic agents .
- Antiviral Effects :
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study conducted by Sharma et al., several benzimidazole derivatives were synthesized, including this compound. The compounds were tested for their anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated a significant reduction in inflammation compared to control groups, with some compounds achieving up to 97% reduction in edema volume .
Case Study: Anticancer Potential
Research published by Moneer et al. explored the anticancer properties of benzimidazole derivatives. The study found that this compound exhibited potent cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity at low concentrations. Further mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways .
Mechanism of Action
The mechanism of action of 7-chloro-5-nitro-1h-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physical Properties
The position and nature of substituents on the benzimidazole scaffold significantly impact melting points, solubility, and spectral characteristics. Table 1 compares 7-chloro-5-nitro-1H-benzo[d]imidazole with analogous compounds from the literature.
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Observations:
- Halogen Substituents : Chloro and bromo derivatives (e.g., Compounds 8 and 9) exhibit higher melting points (>200°C) compared to methoxy-substituted Compound 11 (159–160°C), likely due to stronger halogen-mediated intermolecular interactions .
- Nitro vs. Amine Groups : The reduction of the nitro group in this compound to an amine (as in the benzimidazolamine derivative) drastically lowers the melting point (108°C vs. 157–159°C), highlighting the role of nitro groups in enhancing thermal stability .
- Methoxy Substituents : The methoxy group in Compound 11 introduces steric and electronic effects, reducing packing efficiency and lowering the melting point .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, influenced by substituents, dictate crystallinity and solubility. Nitro groups participate in strong hydrogen bonds (e.g., N–H···O interactions), contributing to high melting points and low solubility in apolar solvents . In contrast, methoxy groups form weaker C–H···O interactions, as seen in Compound 11 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-chloro-5-nitro-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted benzimidazole precursors. Key steps include nitration and halogenation. For example, reduction of the nitro group using H₂/Pd-C in ethanol at 25°C for 12 hours yields the corresponding amine with 89% efficiency, as observed in structurally similar imidazole derivatives . Reaction optimization should focus on solvent choice (e.g., DMSO for polar intermediates) and temperature control to minimize byproducts.
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Analyze δ 8.35–8.28 ppm (aromatic protons) and δ 7.36 ppm (imidazole protons) to confirm substitution patterns .
- FTIR : Peaks at 1550 cm⁻¹ (nitro group) and 1602 cm⁻¹ (C=N stretching) verify functional groups .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 273.03 for the parent ion) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
- Melting Point : 277–282°C (indicates thermal stability) .
- Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) for biological assays .
- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the nitro group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to analyze electronic properties (e.g., HOMO-LUMO gap for charge transport) .
- Molecular Docking : Screen against targets like EGFR (PDB ID: 5KX) using AutoDock Vina. Validate binding poses with in vitro cytotoxicity assays (e.g., IC₅₀ values in cancer cell lines) .
- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare MIC (µg/mL) in bacterial models with in vivo toxicity thresholds .
- Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies (e.g., nitro reduction to amines in vivo) .
- Species-Specific Modeling : Use organ-on-chip systems to bridge interspecies differences .
Q. How does the nitro group at position 5 influence the compound’s reactivity and pharmacological profile?
- Methodological Answer :
- Electrophilic Reactivity : The nitro group directs electrophilic substitution to the para position, enabling regioselective derivatization .
- Redox Activity : Nitro-to-amine reduction (e.g., using SnCl₂/HCl) generates intermediates for prodrug design .
- Bioisosteric Replacement : Replace nitro with cyano or sulfonamide groups to modulate toxicity while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
